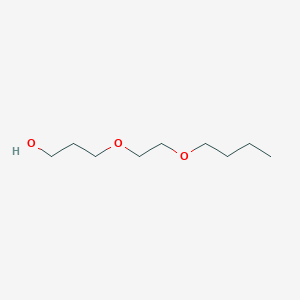
3-(2-butoxyethoxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-butoxyethoxy)propan-1-ol is an organic compound with the molecular formula C₉H₂₀O₃ . It is a colorless liquid known for its use as a solvent in various industrial applications. This compound is characterized by its relatively low toxicity and good solubility in water and organic solvents.
準備方法
Synthetic Routes and Reaction Conditions: 3-(2-butoxyethoxy)propan-1-ol can be synthesized through the reaction of 2-butoxyethanol with propylene oxide . The reaction typically occurs under basic conditions, using a catalyst such as sodium hydroxide . The process involves the nucleophilic attack of the hydroxyl group of 2-butoxyethanol on the epoxide ring of propylene oxide, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
化学反応の分析
Types of Reactions: 3-(2-butoxyethoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols with different chain lengths.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or are employed for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohols.
Substitution: Halogenated compounds or sulfonates.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C9H20O3
- Appearance : Colorless liquid
- Solvency : Capable of dissolving both polar and non-polar substances, which enhances its utility in a variety of applications.
Chemistry
3-(2-butoxyethoxy)propan-1-ol is widely used as a solvent in chemical reactions. Its ability to dissolve a broad range of substances allows chemists to conduct reactions under varied conditions, facilitating the synthesis of complex molecules.
Biological Applications
In biological research, this compound is employed to prepare samples for analysis. Its effectiveness in dissolving cell membranes makes it useful for extracting cellular components, thereby aiding in biochemical assays and studies.
Pharmaceutical Formulations
The compound plays a crucial role in the pharmaceutical industry, where it serves as a solvent for drug formulations. Its properties help in enhancing the bioavailability of certain drugs, making it an essential component in drug delivery systems.
Industrial Uses
In industrial applications, this compound is utilized in the production of:
- Paints and Coatings : Its solvency properties make it ideal for use in coatings that require uniform application and drying.
- Cleaning Agents : It is incorporated into formulations for cleaning products due to its ability to dissolve grease and grime effectively.
- Inks : The compound is used in printing inks, where its solvency aids in achieving the desired viscosity and flow characteristics.
Case Study 1: Solvent Efficacy
A study demonstrated that this compound outperformed traditional solvents in dissolving specific polymers used in coatings. This enhanced performance led to improved application characteristics, such as better adhesion and durability of the coatings applied.
Case Study 2: Biocompatibility in Drug Formulations
Research conducted on the biocompatibility of this compound indicated that it could be safely used in pharmaceutical formulations without adverse effects on human cells. This finding supports its use as a solvent in drug delivery systems where safety is paramount.
Toxicological Considerations
While this compound has many beneficial applications, it is crucial to consider its toxicological profile. Studies have indicated that exposure can lead to skin irritation and respiratory issues if inhaled or absorbed through the skin. Therefore, appropriate safety measures should be implemented when handling this compound.
作用機序
The mechanism by which 3-(2-butoxyethoxy)propan-1-ol exerts its effects is primarily through its role as a solvent. It interacts with various molecular targets by dissolving them, facilitating chemical reactions, and enhancing the solubility of other compounds. The pathways involved include the disruption of intermolecular forces and the stabilization of reaction intermediates.
類似化合物との比較
2-Butoxyethanol: Similar in structure but lacks the additional propanol group.
Diethylene glycol monobutyl ether: Has a similar ether linkage but differs in the length of the carbon chain.
Propylene glycol monobutyl ether: Similar in having a propanol group but differs in the ether linkage.
Uniqueness: 3-(2-butoxyethoxy)propan-1-ol is unique due to its specific combination of ether and alcohol functional groups, which confer distinct solvency properties and reactivity. Its balanced hydrophilic and hydrophobic characteristics make it particularly useful in applications requiring both water and organic solubility.
特性
CAS番号 |
10043-18-2 |
|---|---|
分子式 |
C9H20O3 |
分子量 |
176.25 g/mol |
IUPAC名 |
3-(2-butoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-2-3-6-11-8-9-12-7-4-5-10/h10H,2-9H2,1H3 |
InChIキー |
ANYPGYQTLSGXJN-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCCO |
正規SMILES |
CCCCOCCOCCCO |
同義語 |
3-(2-Butoxyethoxy)-1-propanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















